molecular formula C21H13BrCl2N2O3 B11538109 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

Cat. No.: B11538109
M. Wt: 492.1 g/mol
InChI Key: YYNJOPPDHFKCNE-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom, a dichlorophenyl group, a benzoxazole ring, and a methoxyphenol moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of 3,4-dichloroaniline with salicylic acid derivatives under acidic conditions to form the benzoxazole ring.

    Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate.

    Schiff Base Formation: The final step involves the condensation of the benzoxazole derivative with 4-bromo-2-hydroxy-6-methoxybenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a biochemical probe or a therapeutic agent. Its ability to bind to specific proteins or enzymes makes it valuable in drug discovery and development.

Medicine

The compound’s pharmacological properties are investigated for potential therapeutic applications. Its structure suggests possible activity as an antimicrobial, anticancer, or anti-inflammatory agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound may be used in the development of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 4-bromo-2-[(E)-{[2-(3-hydroxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 4-bromo-2-[(E)-{[2-(2-hydroxy-4-nitrophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Uniqueness

The uniqueness of 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H13BrCl2N2O3

Molecular Weight

492.1 g/mol

IUPAC Name

4-bromo-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C21H13BrCl2N2O3/c1-28-19-8-13(22)6-12(20(19)27)10-25-14-3-5-18-17(9-14)26-21(29-18)11-2-4-15(23)16(24)7-11/h2-10,27H,1H3

InChI Key

YYNJOPPDHFKCNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Br

Origin of Product

United States

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